

Spectroscopic Analysis of (2R,6R)-2,6-Dimethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2R,6R)-2,6-Dimethylmorpholine

Cat. No.: B185797

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **(2R,6R)-2,6-Dimethylmorpholine**, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document compiles available spectroscopic information for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and visual workflows are presented to aid in the characterization and analysis of this compound.

Disclaimer: Spectroscopic data specifically for the (2R,6R) stereoisomer of 2,6-dimethylmorpholine is not readily available in public databases. The data presented herein is a composite derived from sources reporting on trans-2,6-dimethylmorpholine, cis-2,6-dimethylmorpholine, or unspecified isomer mixtures. While this information provides a valuable reference, researchers should generate analytical data on their specific samples for definitive characterization.

Spectroscopic Data

The following tables summarize the available spectroscopic data for isomers of 2,6-dimethylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **(2R,6R)-2,6-dimethylmorpholine** is not available in the searched resources. The expected chemical shifts for trans-2,6-dimethylmorpholine in deuterated chloroform (CDCl_3) are presented below based on typical values for morpholine derivatives. The numbering of the atoms is as follows: the oxygen is at position 1, the nitrogen at position 4, and the methyl groups at positions 2 and 6.

Table 1: Predicted ^1H NMR Spectroscopic Data for trans-2,6-Dimethylmorpholine

Protons	Chemical Shift (ppm)	Multiplicity	Integration
H-2, H-6	~3.6 - 3.8	m	2H
H-3a, H-5a (axial)	~2.8 - 3.0	m	2H
H-3e, H-5e (equatorial)	~2.6 - 2.8	m	2H
- CH_3	~1.1 - 1.3	d	6H
N-H	Variable (broad)	s	1H

Table 2: Predicted ^{13}C NMR Spectroscopic Data for trans-2,6-Dimethylmorpholine

Carbons	Chemical Shift (ppm)
C-2, C-6	~72 - 74
C-3, C-5	~48 - 50
- CH_3	~18 - 20

Infrared (IR) Spectroscopy

The following IR data is based on the gas-phase spectrum of 2,6-dimethylmorpholine (isomer mixture) from the NIST/EPA Gas-Phase Infrared Database.[\[1\]](#)

Table 3: Key IR Absorption Bands for 2,6-Dimethylmorpholine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3300	Medium, Sharp	N-H stretch
2970 - 2850	Strong	C-H stretch (aliphatic)
1460 - 1440	Medium	C-H bend (CH ₃ , CH ₂)
1130 - 1080	Strong	C-O-C stretch (asymmetric)
900 - 650	Broad	N-H wag

Mass Spectrometry (MS)

The following mass spectrometry data was obtained from the electron ionization (EI) mass spectrum of 2,6-dimethylmorpholine (isomer mixture) available in the NIST database.[\[2\]](#)

Table 4: Major Fragments in the Mass Spectrum of 2,6-Dimethylmorpholine

m/z	Relative Intensity (%)	Putative Fragment
115	~15	[M] ⁺ (Molecular Ion)
100	~90	[M - CH ₃] ⁺
71	~80	[C ₄ H ₉ N] ⁺
56	~100	[C ₃ H ₆ N] ⁺
42	~75	[C ₂ H ₄ N] ⁺
30	~65	[CH ₄ N] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **(2R,6R)-2,6-dimethylmorpholine**.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **(2R,6R)-2,6-Dimethylmorpholine** sample
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- NMR tubes (5 mm)
- Pipettes
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- Transfer: Transfer the solution to an NMR tube using a pipette.
- Instrumentation:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
 - Place the sample into the NMR probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the desired nuclei (^1H and ^{13}C).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum.
 - Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum (e.g., to TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.

IR Spectroscopy

Objective: To identify functional groups present in the molecule.

Materials:

- **(2R,6R)-2,6-Dimethylmorpholine** sample (liquid)
- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).
- Solvent for cleaning (e.g., isopropanol, acetone)
- Lint-free tissues

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

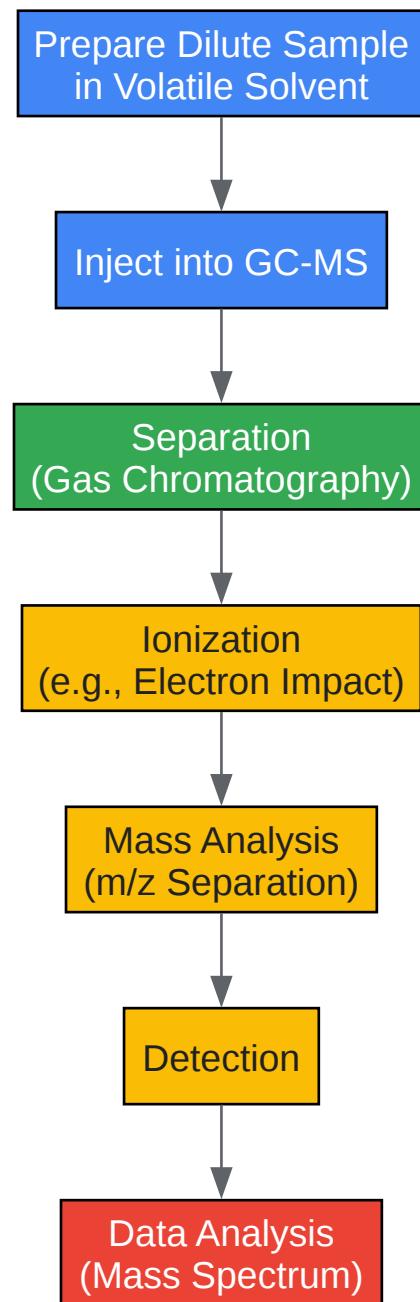
- **(2R,6R)-2,6-Dimethylmorpholine** sample
- Volatile solvent (e.g., methanol, acetonitrile)
- Vials and syringes
- Mass spectrometer (e.g., GC-MS with an EI source or LC-MS with an ESI source)

Procedure (using GC-MS with EI):

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.
- Injection: Inject a small volume (e.g., 1 μ L) of the solution into the GC-MS system.
- Gas Chromatography: The sample is vaporized and separated on a GC column. The separation conditions (temperature program, flow rate) should be optimized for the analyte.
- Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.


[Click to download full resolution via product page](#)

Caption: General workflow for NMR spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for ATR-FTIR spectroscopy.

[Click to download full resolution via product page](#)

Caption: General workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acdlabs.com [acdlabs.com]
- 2. Morpholine, 2,6-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of (2R,6R)-2,6-Dimethylmorpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185797#spectroscopic-data-of-2r-6r-2-6-dimethylmorpholine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com